

A Technical Guide to Amino(fluoro)acetic Acid: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: Amino(fluoro)acetic acid

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This technical guide provides a comprehensive overview of **amino(fluoro)acetic acid**, a fluorinated analog of the simplest amino acid, glycine. The introduction of a fluorine atom imparts unique physicochemical properties that make this compound a subject of interest in medicinal chemistry and drug development. This document details its chemical identifiers, experimental protocols for its synthesis and analysis, and discusses its potential biological significance.

Chemical Identifiers and Properties

Amino(fluoro)acetic acid, systematically named 2-amino-2-fluoroacetic acid, is a structurally simple yet chemically significant molecule. The high electronegativity of the fluorine atom influences the molecule's acidity, basicity, and conformational preferences. Below is a summary of its key identifiers and computed properties.^[1]

Identifier Type	Value
CAS Number	13599-60-5[1]
IUPAC Name	2-amino-2-fluoroacetic acid[1]
Molecular Formula	C ₂ H ₄ FNO ₂ [1]
Molecular Weight	93.06 g/mol [1]
PubChem CID	21902320[1]
InChI	InChI=1S/C2H4FNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6)[1]
InChIKey	VDQLSBOGCHHUNA-UHFFFAOYSA-N[1]
SMILES	C(C(=O)O)(N)F[1]

Synthesis and Experimental Protocols

The synthesis of α -fluoroalkyl- α -amino acids like **amino(fluoro)acetic acid** presents unique challenges due to the potential for side reactions and the need for stereocontrol. While a specific, detailed protocol for the synthesis of 2-amino-2-fluoroacetic acid is not readily available in publicly accessible literature, a general approach can be derived from established methods for the synthesis of fluorinated amino acids. A common strategy involves the fluorination of a suitable precursor.

One plausible synthetic route is the electrophilic fluorination of a glycine enolate equivalent. This method involves the deprotonation of a protected glycine derivative to form an enolate, which then reacts with an electrophilic fluorine source.

Generalized Experimental Protocol for Electrophilic Fluorination:

Materials:

- N-protected glycine ester (e.g., N-benzyl-N-(diphenylmethylene)glycine ethyl ester)
- Strong base (e.g., Lithium diisopropylamide - LDA)

- Electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide - NFSI)
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Reagents for deprotection (e.g., Hydrogen gas with Palladium on carbon, and acid or base for ester hydrolysis)

Procedure:

- **Enolate Formation:** A solution of the N-protected glycine ester in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base, such as LDA, is then added dropwise to generate the enolate.
- **Fluorination:** The electrophilic fluorinating agent (e.g., NFSI) is added to the enolate solution. The reaction is stirred at low temperature for a specified time to allow for the fluorination to occur.
- **Quenching:** The reaction is quenched by the addition of a suitable quenching solution, such as saturated aqueous ammonium chloride.
- **Extraction and Purification:** The product is extracted from the aqueous phase using an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography.
- **Deprotection:** The protecting groups on the nitrogen and the ester are removed in subsequent steps to yield the final product, 2-amino-2-fluoroacetic acid. This typically involves hydrogenation to remove the benzyl and diphenylmethylene groups, followed by acid or base-catalyzed hydrolysis of the ester.

This generalized protocol is based on common strategies for the synthesis of α -substituted amino acids and would require optimization for the specific synthesis of 2-amino-2-fluoroacetic acid.

Analytical Methodologies

The characterization and quantification of **amino(fluoro)acetic acid** require specific analytical techniques that can handle its unique properties. The presence of the fluorine atom allows for the use of ^{19}F NMR, a powerful analytical tool.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of amino acids. For **amino(fluoro)acetic acid**, a reversed-phase HPLC method would be suitable, likely requiring derivatization to enhance detection.

Generalized HPLC Protocol:

- **Column:** A C18 reversed-phase column is commonly used for amino acid analysis.
- **Mobile Phase:** A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
- **Derivatization:** Pre-column derivatization with a fluorescent tag, such as o-phthalaldehyde (OPA) for primary amines, is often necessary for sensitive detection.
- **Detection:** A fluorescence detector is used when a fluorescent derivatizing agent is employed. A mass spectrometer can also be coupled with the HPLC for more specific detection and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **amino(fluoro)acetic acid**. ^1H NMR and ^{13}C NMR provide information about the proton and carbon framework, while ^{19}F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.

Expected NMR Data:

- ^1H NMR: The spectrum would show a signal for the α -proton, which would be split by the adjacent fluorine and nitrogen protons. The exact chemical shift and coupling constants would depend on the solvent and pH.

- ^{13}C NMR: The spectrum would display two carbon signals. The α -carbon signal would show a large one-bond coupling to the fluorine atom.
- ^{19}F NMR: A single resonance would be expected, with its chemical shift being highly sensitive to the electronic environment. This provides a clear diagnostic signal for the presence of the fluorine atom.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Mass Spectral Data:

- Electrospray Ionization (ESI): In positive ion mode, the protonated molecule $[\text{M}+\text{H}]^+$ would be observed at m/z 94.0. In negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ would be seen at m/z 92.0.
- Fragmentation: High-resolution mass spectrometry can provide information about the elemental composition. Tandem mass spectrometry (MS/MS) would show characteristic fragmentation patterns, such as the loss of the carboxylic acid group.

Potential Biological Activity and Signaling Pathways

While specific biological targets of 2-amino-2-fluoroacetic acid are not well-documented in public literature, its structural similarity to glycine suggests that it could potentially interact with biological systems that recognize and process amino acids. Fluorinated amino acids are often studied as enzyme inhibitors or as probes for biological processes.[\[2\]](#)[\[4\]](#)

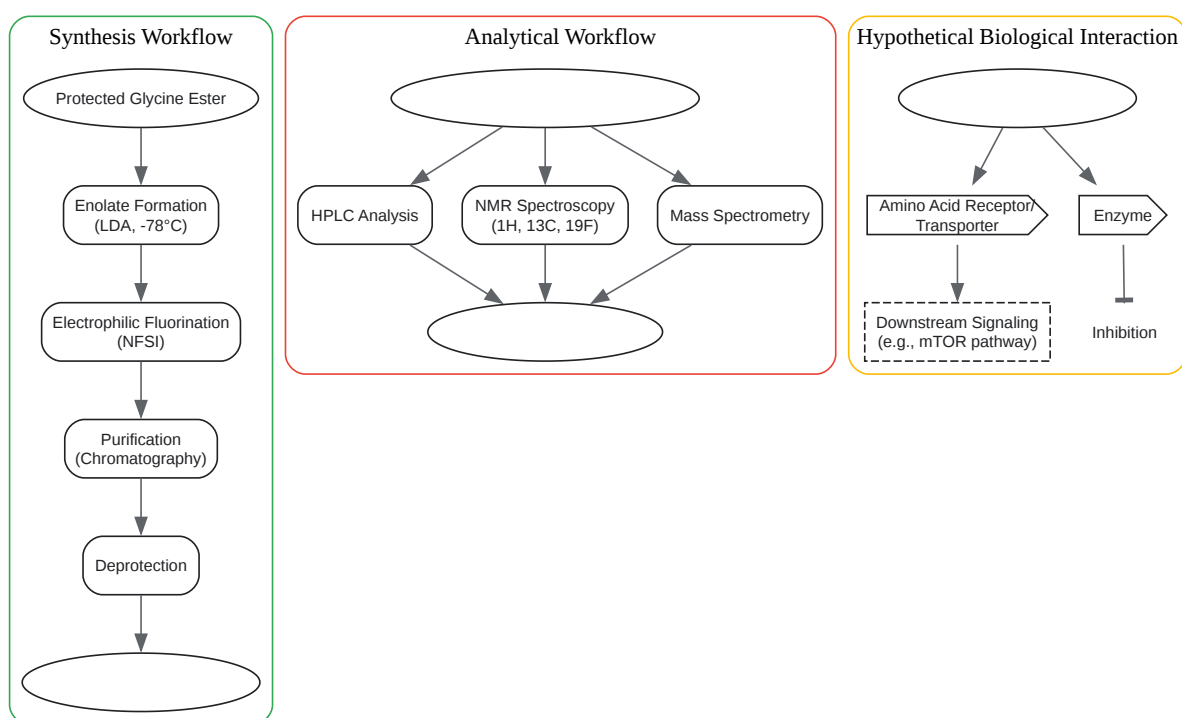
Potential as an Enzyme Inhibitor

The fluorine atom can alter the electronic properties of the amino acid, potentially making it an inhibitor of enzymes that use glycine or other amino acids as substrates. The high strength of the carbon-fluorine bond can lead to irreversible inhibition if the molecule is processed by an enzyme to form a reactive intermediate.

Interaction with Amino Acid Signaling Pathways

Amino acids are known to be key regulators of various cellular processes, including cell growth and metabolism, often through signaling pathways like the mTOR pathway.[5] As an amino acid analog, 2-amino-2-fluoroacetic acid could potentially influence these pathways.

Below is a conceptual diagram illustrating a generalized amino acid signaling pathway and a hypothetical workflow for the synthesis and analysis of **amino(fluoro)acetic acid**.



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A conceptual workflow for the synthesis, analysis, and potential biological interactions of **amino(fluoro)acetic acid**.

Conclusion

Amino(fluoro)acetic acid is a compound with significant potential in the fields of medicinal chemistry and drug discovery. Its unique properties, conferred by the fluorine atom, make it a valuable tool for probing biological systems and a potential building block for novel therapeutics. While detailed experimental and biological data for this specific molecule are not extensively documented, this guide provides a foundational understanding based on the principles of organic synthesis, analytical chemistry, and chemical biology. Further research into the specific synthesis, analysis, and biological activity of **amino(fluoro)acetic acid** is warranted to fully explore its potential.

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References

- 1. Amino(fluoro)acetic acid | C₂H₄FNO₂ | CID 21902320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
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